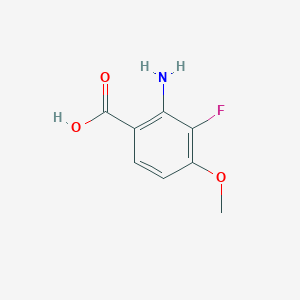

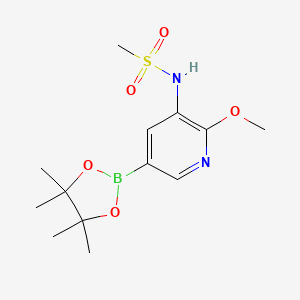

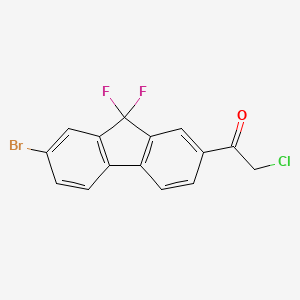

![molecular formula C13H18N2O2S B1526159 tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate CAS No. 1343823-07-3](/img/structure/B1526159.png)

tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalyzed Lithiation and Functionalization

Ortiz, Guijarro, and Yus (1999) demonstrated the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to functionalized carbamates through reactions with various electrophiles. This methodology offers a route to substituted 1,2-diols from carbonyl compounds, highlighting the versatility of carbamate derivatives in synthetic organic chemistry Ortiz, Guijarro, & Yus, 1999.

Structural Characterization and Hydrogen Bond Analysis

Das et al. (2016) synthesized and characterized two carbamate derivatives, elucidating their crystal structures and analyzing intermolecular interactions. This study showcases the importance of hydrogen bonding in determining the three-dimensional architecture of such compounds, which could influence their reactivity and stability Das et al., 2016.

Metabolism in Insects and Mice

Douch and Smith (1971) explored the oxidation of a di-tert-butylphenyl N-methylcarbamate in various species, including insects and mice, identifying multiple oxidation products. This research offers insights into the metabolic pathways of carbamate derivatives, which could inform their environmental fate and potential bioactivity Douch & Smith, 1971.

Metal-free Synthesis of Quinoxaline Derivatives

Xie et al. (2019) reported on a metal- and base-free synthesis of quinoxaline-3-carbonyl compounds using carbazates, including tert-butyl carbazate. This approach highlights the utility of carbamate derivatives in the eco-friendly synthesis of bioactive heterocycles Xie et al., 2019.

Propiedades

IUPAC Name |

tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-9-5-4-6-10(7-9)11(14)18/h4-7H,8H2,1-3H3,(H2,14,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHTXZYBQQDBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

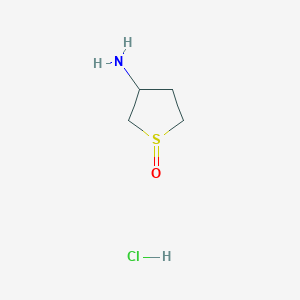

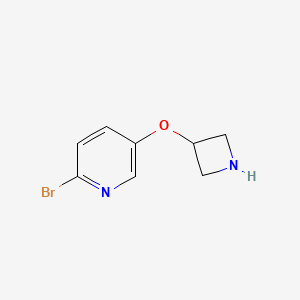

![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)

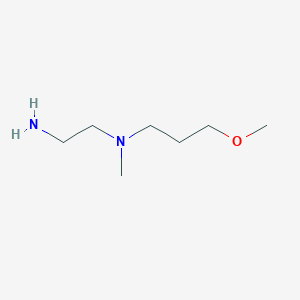

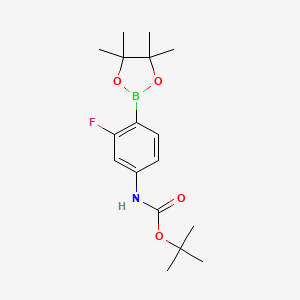

![1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester](/img/structure/B1526080.png)

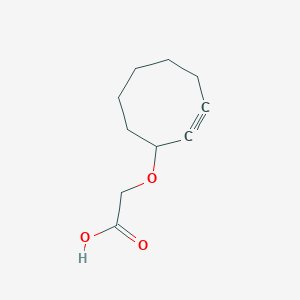

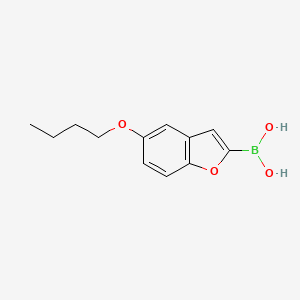

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)

![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)